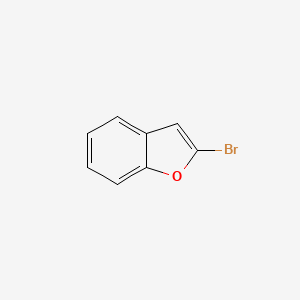

![molecular formula C4H6O2S2 B1273019 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide CAS No. 81591-82-4](/img/structure/B1273019.png)

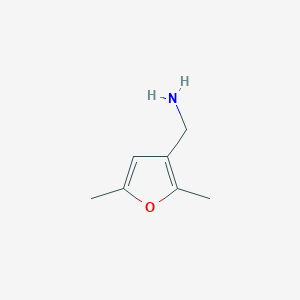

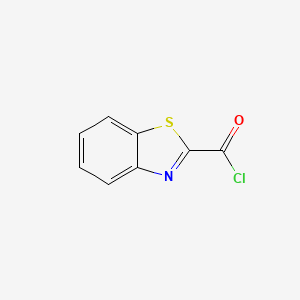

3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

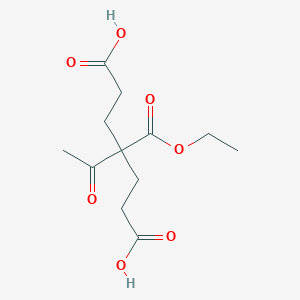

The compound 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide is a sulfur-containing bicyclic molecule. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic structures and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of bicyclic compounds with sulfur atoms, such as 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide, often involves complex reactions that can yield multiple isomers. For instance, the oxidation of 2,2,3,3-tetramethyl-1,4-diphenyl-5,6-dithiabicyclo[2.1.1]hexane leads to various sulfoxides and dioxides, demonstrating the potential complexity in synthesizing sulfur-containing bicyclic compounds . Although the exact synthesis of 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide is not detailed, similar methods may be applicable.

Molecular Structure Analysis

The molecular structure of bicyclic compounds can be quite intricate, as seen in the crystal and molecular structure analysis of 6,6-diphenyl-3,3-diethyl-3-azabicyclo[3.1.0]hexane bromide monohydrate . The five-membered ring in this structure is nearly planar, with the nitrogen atom slightly out of plane, and the three-membered ring forms a nearly equilateral triangle. This suggests that in a related compound like 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide, the rings may adopt specific geometric configurations that could influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of bicyclic sulfur compounds can be influenced by transannular interactions, as seen in the oxidation products of 2,2,3,3-tetramethyl-1,4-diphenyl-5,6-dithiabicyclo[2.1.1]hexane . These interactions can affect the relative reactivity towards further oxidation. Isomerization and conversion reactions are also observed, indicating that 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide may undergo similar transformations under specific conditions.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Oxidation Processes

Oxidation of certain dithiabicyclohexanes, closely related to 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide, reveals the role of 1,3-transannular interaction in their chemical reactivity. These studies contribute to understanding the oxidation behavior of such compounds, which is essential for applications in synthetic chemistry (Ishii et al., 1992).

Pyrolysis and Formation of Monomeric Compounds

Research on vacuum pyrolysis of analogs of 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide has led to the formation of monomeric compounds like silicon dioxide and germanium monoxide. This finding is significant in materials science for understanding the behavior of silicon and germanium compounds (Boganov et al., 1993).

Spectroscopic Analysis

Spectroscopic studies of compounds similar to 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide have been conducted, contributing to a better understanding of their molecular conformations and vibrational properties. Such research is crucial for the development of advanced spectroscopic techniques in chemistry (Lord & Malloy, 1973).

Bioactive Compound Synthesis

The structure of 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide and its derivatives has been explored for their potential in bioactive compound synthesis. This includes their use in developing antibiotics and receptor antagonists, demonstrating their importance in pharmaceutical chemistry (Jimeno et al., 2011).

Natural Occurrence and Reactions

Studies on the natural occurrence of dithiabicyclohexanes in substances like onion and their chemical reactions highlight the relevance of these compounds in both natural product chemistry and synthetic applications (Block et al., 1996).

Molecular Structure Investigations

Investigations into the molecular structures of dithiabicyclohexanes have provided insights into their bonding properties and conformational stability. This research is essential for theoretical chemistry and molecular modeling (Vishnevskiy et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of 3,6-Dithiabicyclo[31It’s structurally similar compound, 6,6-dimethyl-3-azabicyclo[310]hexane (6,6-DMABH), is known to be a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . These medications are known to target viral proteases, inhibiting their function and thus preventing the virus from replicating .

Mode of Action

The exact mode of action of 3,6-Dithiabicyclo[31Based on the known action of similar compounds, it may interact with its targets (likely viral proteases) and inhibit their function . This inhibition could result in the prevention of viral replication, thus exerting an antiviral effect .

Biochemical Pathways

The specific biochemical pathways affected by 3,6-Dithiabicyclo[31Similar compounds are known to interfere with the viral replication process, likely affecting the protease-mediated cleavage of viral polyproteins . This interference prevents the virus from producing essential proteins, thus inhibiting its replication .

Result of Action

The molecular and cellular effects of 3,6-Dithiabicyclo[31Based on the known effects of similar compounds, it may inhibit the function of viral proteases, preventing the virus from replicating and thus exerting an antiviral effect .

Propriétés

IUPAC Name |

3λ6,6-dithiabicyclo[3.1.0]hexane 3,3-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c5-8(6)1-3-4(2-8)7-3/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFLMOSITIQUNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(S2)CS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369579 |

Source

|

| Record name | 3,6-Dithiabicyclo[3.1.0]hexane, 3,3-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81591-82-4 |

Source

|

| Record name | 3,6-Dithiabicyclo[3.1.0]hexane, 3,3-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

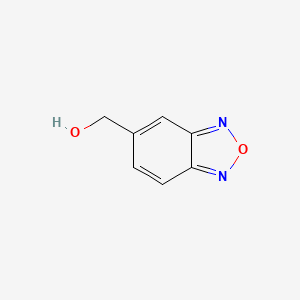

![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)